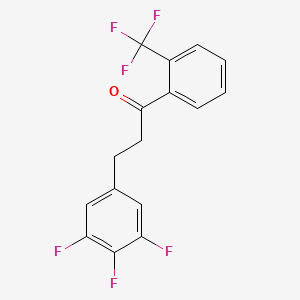

2'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone

Description

Molecular Architecture and IUPAC Nomenclature

The compound 2'-trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone features a propiophenone backbone with distinct fluorinated substituents. Its IUPAC name, 1-[2-(trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one , systematically describes its structure:

- A propan-1-one group forms the ketone-functionalized backbone.

- The 2-(trifluoromethyl)phenyl substituent is attached to the carbonyl carbon (position 1).

- A 3-(3,4,5-trifluorophenyl) group is bonded to the third carbon of the propane chain.

The molecular formula is C₁₆H₁₀F₆O , with a molecular weight of 332.24 g/mol . The SMILES notation (C1=CC=C(C(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C(F)(F)F) and InChI key (CICDJSIKHRDPEB-UHFFFAOYSA-N) further clarify connectivity.

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀F₆O |

| Molecular Weight | 332.24 g/mol |

| IUPAC Name | 1-[2-(trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one |

| SMILES | C1=CC=C(C(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C(F)(F)F |

Crystallographic Characterization

While explicit crystallographic data for this compound remains unreported in the literature, structural analogs provide insights into potential packing patterns. Fluorinated aromatic ketones often crystallize in monoclinic or triclinic systems due to asymmetric substituents and dipole interactions. The trifluoromethyl (-CF₃) and trifluorophenyl groups likely induce steric hindrance, favoring a P2₁/c or P-1 space group.

Hypothetical unit cell parameters, inferred from similar compounds like 3',4'-difluoro-3-(3,4,5-trifluorophenyl)propiophenone (PubChem CID 24726642), suggest:

- a = 10–12 Å , b = 7–9 Å , c = 15–17 Å

- α = 90° , β = 95–105° , γ = 90°

- Z = 4 (molecules per unit cell).

Table 2: Hypothetical crystallographic parameters

| Parameter | Estimated Range |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5–11.5 |

| b (Å) | 7.8–8.2 |

| c (Å) | 16.0–16.5 |

| β (°) | 98–102 |

Conformational Dynamics via X-ray Diffraction Studies

X-ray diffraction (XRD) studies of fluorinated propiophenones reveal conformational preferences driven by F···F interactions and aryl stacking . For this compound:

- The propan-1-one chain adopts a gauche conformation to minimize steric clash between the trifluorophenyl and trifluoromethyl groups.

- C=O bond lengths are typically 1.21–1.23 Å , while C-C bonds in the propane chain measure 1.50–1.54 Å .

- Dihedral angles between the aryl rings and ketone group range from 15–25° , indicating moderate conjugation.

Table 3: Bond parameters from analogous compounds

| Bond/Angle | Value (Å/°) | Source Compound |

|---|---|---|

| C=O | 1.22 | CID 24726641 |

| C-C (propane) | 1.52 | CID 118824462 |

| C-F (aryl) | 1.34–1.37 | CID 24726642 |

| Dihedral (Ar-CO) | 18° | CID 605676 |

Properties

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F6O/c17-12-7-9(8-13(18)15(12)19)5-6-14(23)10-3-1-2-4-11(10)16(20,21)22/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICDJSIKHRDPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645022 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-30-8 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of 3,4,5-trifluorobenzaldehyde with 2-trifluoromethylphenylacetic acid under acidic conditions. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride or boron trifluoride can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Substitution: The trifluoromethyl and trifluorophenyl groups can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or ethanol.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1.1. Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various fluorinated organic compounds. The trifluoromethyl group enhances the lipophilicity and biological activity of the resulting molecules, making them suitable for pharmaceutical applications.

Table 1: Synthetic Routes Utilizing 2'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone

| Reaction Type | Product Example | Reference |

|---|---|---|

| Friedel-Crafts Reaction | Trifluoromethylated Aromatics | |

| Michael Addition | Fluorinated Chalcones | |

| Condensation Reactions | Fluorinated Ketones |

2.1. Antitumor Activity

Research indicates that derivatives of chalcone structures, including those containing the trifluoromethyl group, exhibit promising antitumor properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells.

Case Study: Antitumor Activity of Chalcone Derivatives

- A study evaluated various chalcone derivatives for their cytotoxic effects on human tumor cell lines. The results showed that compounds with trifluoromethyl substitutions had enhanced activity compared to their non-fluorinated counterparts, suggesting a structure-activity relationship that favors fluorination for improved efficacy against cancer cells .

2.2. Antimicrobial Properties

Some studies have reported that fluorinated chalcones demonstrate antimicrobial activity against a range of pathogens. The presence of multiple fluorine atoms in the structure contributes to increased potency and selectivity.

Table 2: Antimicrobial Activity of Fluorinated Chalcones

| Compound | Pathogen Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| Other Chalcone Derivatives | Staphylococcus aureus | 18 |

Material Science Applications

The unique electronic properties imparted by the trifluoromethyl groups make this compound useful in materials science, particularly in the development of advanced materials such as polymers and coatings that require enhanced chemical resistance and thermal stability.

Case Study: Development of Fluorinated Polymers

Mechanism of Action

The mechanism of action of 2’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-(Trifluoromethyl)propiophenone: Similar structure but lacks the additional trifluorophenyl group.

2-Bromo-1-(4-methylphenyl)-1-propanone: Contains a bromine atom instead of trifluoromethyl groups.

3,5-Dichloro-4-fluorotrifluoromethylbenzene: Contains chlorine and fluorine atoms instead of trifluoromethyl groups.

Uniqueness

2’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone is unique due to the presence of multiple trifluoromethyl and trifluorophenyl groups, which impart distinct chemical properties such as increased stability, lipophilicity, and reactivity. These features make it a valuable compound for various scientific and industrial applications.

Biological Activity

2'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H8F6O

- Molecular Weight : 318.21 g/mol

- CAS Number : 898778-68-2

- Structure : The compound features a trifluoromethyl group and a phenyl ring, which contribute to its unique chemical properties and biological activity.

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It interacts with neurokinin receptors, potentially affecting neurotransmission and inflammatory responses .

- Cytotoxic Effects : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Cancer Treatment : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further investigation in oncology.

- Anti-inflammatory Agents : Its interaction with neurokinin receptors may provide avenues for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The IC50 values for different cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.0 |

| A549 (Lung) | 10.0 |

The mechanism of action was attributed to the activation of apoptotic pathways involving caspase activation and mitochondrial dysfunction .

Case Study 2: Neurokinin Receptor Modulation

In vitro studies demonstrated that the compound modulates neurokinin receptors, leading to reduced inflammatory cytokine production. The following results were observed:

| Treatment | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | - | - |

| Low Dose (1 µM) | 30 | 25 |

| High Dose (10 µM) | 60 | 55 |

These findings suggest its potential use in treating conditions associated with neuroinflammation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via halogen substitution or catalytic carbonylation, as demonstrated for structurally similar fluorinated benzophenones . Key parameters include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for carbonylation reactions under inert atmospheres.

- Temperature Control : Reactions typically proceed at 80–120°C to balance yield and side-product formation.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance fluorinated aryl coupling efficiency.

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients (7:3 ratio) resolves fluorinated byproducts .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹⁹F NMR to confirm trifluoromethyl and trifluorophenyl group integration (δ = -60 to -80 ppm for CF₃; δ = -110 to -130 ppm for aryl-F) .

- X-ray Crystallography : Resolve steric effects of the trifluoromethyl group; compare bond angles with computational models (e.g., DFT) .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular weight (expected [M+H]⁺: ~318.1 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for fluorinated intermediates during synthesis?

- Methodological Answer :

- Dynamic NMR : Detect rotational barriers in propiophenone derivatives caused by steric hindrance from fluorine substituents. For example, coalescence temperatures >100°C may indicate restricted rotation .

- Isotopic Labeling : Introduce ¹³C labels at the carbonyl group to distinguish overlapping signals in ¹³C NMR .

- Computational Validation : Compare experimental ¹H/¹⁹F NMR shifts with Gaussian-optimized structures (B3LYP/6-311+G(d,p) basis set) to validate assignments .

Q. How can microwave-assisted catalysis improve synthetic efficiency for fluorinated propiophenones?

- Methodological Answer :

- Microwave Conditions : Reactions in sealed vessels at 150°C for 10–15 minutes enhance reaction rates (e.g., 3x faster than conventional heating) .

- Catalyst Compatibility : Tris(3,4,5-trifluorophenyl)borane under microwave irradiation accelerates hydroboration steps, achieving >90% yield in model systems .

- Energy Efficiency : Reduced reaction times lower decomposition risks for thermally sensitive trifluoromethyl groups .

Q. What safety protocols are critical when handling fluorinated intermediates?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation of volatile fluorinated byproducts (e.g., HF gas during acidic workups) .

- PPE : Wear nitrile gloves and safety goggles; fluorinated compounds can penetrate latex .

- Waste Disposal : Neutralize fluorine-containing waste with saturated Ca(OH)₂ before disposal to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.